molecular formula C16H19N5O3 B2891111 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2201253-33-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2891111
CAS No.: 2201253-33-8
M. Wt: 329.36
InChI Key: PUVVXNWGRVUHRS-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic compound that features a unique combination of a benzodioxole ring, a triazole ring, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Triazole Formation: The triazole ring is often formed via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Piperidine Carboxamide Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its unique structure.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in neurotransmission or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
  • 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
  • N-(1,3-benzodioxol-5-yl)-2-methyl-3-furamide

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is unique due to its combination of a benzodioxole ring, a triazole ring, and a piperidine carboxamide moiety. This unique structure allows it to interact with a diverse range of biological targets and participate in various chemical reactions, making it a versatile compound for scientific research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(triazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c22-16(17-10-12-1-2-14-15(9-12)24-11-23-14)20-7-3-13(4-8-20)21-18-5-6-19-21/h1-2,5-6,9,13H,3-4,7-8,10-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVVXNWGRVUHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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